9-Methoxycamptothecin

Vue d'ensemble

Description

La 9-méthoxycamptothécine est un composé naturel isolé de la plante Camptotheca acuminata. C’est un dérivé de la camptothécine, un alcaloïde connu pour ses puissantes propriétés anticancéreuses. La 9-méthoxycamptothécine présente une forte activité antitumorale en inhibant l’enzyme topoisomérase I, essentielle à la réplication et à la transcription de l’ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 9-méthoxycamptothécine implique généralement la modification de la camptothécine. Une méthode courante consiste à méthyler la camptothécine à l’aide d’iodure de méthyle en présence d’une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que le diméthylformamide à des températures élevées .

Méthodes de production industrielle : La production industrielle de la 9-méthoxycamptothécine peut être réalisée par des approches biotechnologiques. Des champignons endophytes isolés de Camptotheca acuminata ont montré qu’ils produisaient de la 9-méthoxycamptothécine dans des conditions de fermentation en flacon agité. Cette méthode offre un moyen durable et évolutif de produire le composé sans épuiser les ressources végétales naturelles .

Analyse Des Réactions Chimiques

Types de réactions : La 9-méthoxycamptothécine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels pour améliorer ses propriétés.

Réactifs et conditions courantes :

Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants.

Substitution : Les agents halogénants comme le brome ou le chlore peuvent être utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés par ces réactions comprennent divers dérivés de la 9-méthoxycamptothécine avec des activités biologiques modifiées et une meilleure solubilité .

4. Applications de la recherche scientifique

La 9-méthoxycamptothécine a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes d’inhibition de la topoisomérase.

Biologie : Les chercheurs l’utilisent pour étudier la régulation du cycle cellulaire et l’apoptose dans les cellules cancéreuses.

Médecine : Elle sert de composé principal pour le développement de nouveaux médicaments anticancéreux avec une meilleure efficacité et moins d’effets secondaires.

Industrie : Le composé est utilisé dans l’industrie pharmaceutique pour la production de médicaments anticancéreux

Applications De Recherche Scientifique

9-Methoxycamptothecin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of topoisomerase inhibition.

Biology: Researchers use it to investigate cell cycle regulation and apoptosis in cancer cells.

Medicine: It serves as a lead compound for developing new anticancer drugs with better efficacy and fewer side effects.

Industry: The compound is used in the pharmaceutical industry for the production of anticancer medications

Mécanisme D'action

Le principal mécanisme d’action de la 9-méthoxycamptothécine implique l’inhibition de la topoisomérase I. En se liant au complexe topoisomérase I-ADN, elle stabilise le complexe et empêche la re-ligature des brins d’ADN. Cela conduit à des dommages de l’ADN et induit finalement l’apoptose dans les cellules cancéreuses. Le composé cible spécifiquement les cellules en division rapide, ce qui le rend efficace contre divers types de cancer .

Composés similaires :

Camptothécine : Le composé parent présentant des propriétés similaires d’inhibition de la topoisomérase I.

10-Hydroxycamptothécine : Un autre dérivé avec une solubilité dans l’eau accrue.

Irinotécan et topotecan : Analogues semisynthétiques utilisés en clinique pour le traitement du cancer

Unicité : La 9-méthoxycamptothécine est unique en raison de sa forte activité antitumorale et de sa capacité à induire l’apoptose dans les cellules cancéreuses. Son groupe méthyle améliore sa solubilité et sa biodisponibilité par rapport à la camptothécine, ce qui en fait un composé précieux pour le développement de médicaments futurs .

Comparaison Avec Des Composés Similaires

Camptothecin: The parent compound with similar topoisomerase I inhibition properties.

10-Hydroxycamptothecin: Another derivative with enhanced water solubility.

Irinotecan and Topotecan: Semisynthetic analogs used clinically for cancer treatment

Uniqueness: 9-Methoxycamptothecin is unique due to its strong antitumor activity and ability to induce apoptosis in cancer cells. Its methyl group enhances its solubility and bioavailability compared to camptothecin, making it a valuable compound for further drug development .

Activité Biologique

9-Methoxycamptothecin (MCPT) is a derivative of camptothecin, a natural alkaloid originally isolated from the bark of the Chinese tree Camptotheca acuminata. MCPT has gained attention due to its significant biological activity, particularly its anticancer properties. This article explores the biological activity of MCPT, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Topoisomerase Inhibition

MCPT primarily exerts its anticancer effects through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, MCPT prevents DNA re-ligation, leading to DNA damage and subsequent cell death. Studies have shown that MCPT has a comparable efficacy to camptothecin in inhibiting topoisomerase I, making it a potent candidate for cancer therapy .

Induction of Apoptosis

Research indicates that MCPT induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. The compound has been shown to increase the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, which is critical in regulating mitochondrial-mediated apoptosis. In murine sarcoma S180 cells, apoptosis rates increased significantly with higher concentrations of MCPT .

In human cancer cell lines such as A2780 (ovarian cancer) and HeLa (cervical cancer), MCPT induced G2/M phase arrest followed by sub-G1 arrest, indicative of apoptosis. The involvement of reactive oxygen species (ROS) generation and caspase activation further supports its role in promoting programmed cell death .

Cytotoxicity Studies

The cytotoxic effects of MCPT have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Murine Sarcoma S180 | 0.385 ± 0.08 | Topoisomerase I inhibition |

| A2780 (Ovarian) | 0.25 - 0.5 | Apoptosis via ROS and caspases |

| HeLa (Cervical) | 0.3 - 0.6 | G2/M arrest and apoptosis |

These values indicate that MCPT is highly effective against both murine and human cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

- Study on Murine Sarcoma S180 : This study demonstrated that increasing concentrations of MCPT led to a marked increase in apoptosis rates from 9.5% at 0 μM to 66.46% at 0.95 μM over a treatment period .

- Human Cancer Cell Lines : In A2780 and HeLa cells, treatment with MCPT resulted in significant upregulation of apoptotic markers and proteins such as TNFα and Fas, indicating its multifaceted role in inducing cell death pathways .

- Comparative Analysis : A comparative study using COMPARE analysis highlighted that extracts containing both camptothecin and MCPT displayed superior cytotoxicity compared to other natural product extracts tested against topoisomerase I .

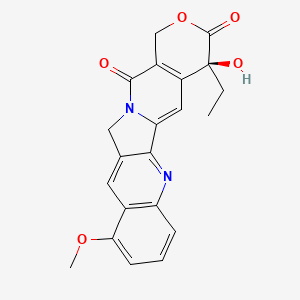

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMZDZFTCKLZTF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192292 | |

| Record name | 9-Methoxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39026-92-1 | |

| Record name | 9-Methoxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.